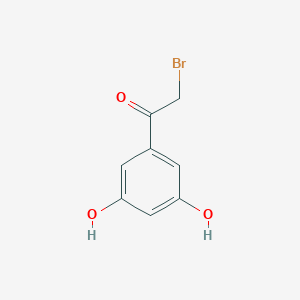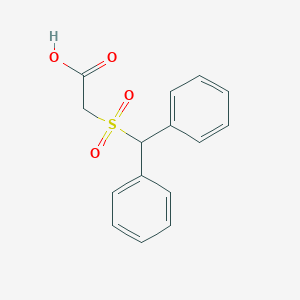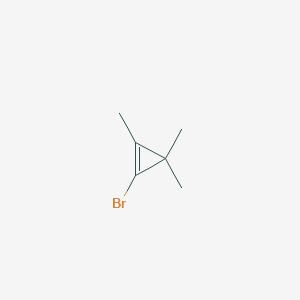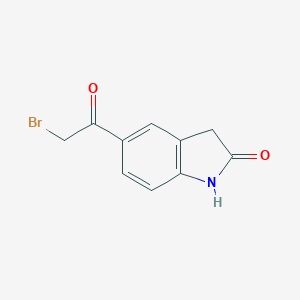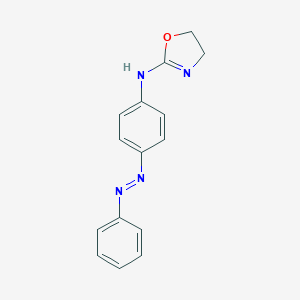
2-(p-Phenylazoanilino)-2-oxazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(p-Phenylazoanilino)-2-oxazoline, commonly known as PAO, is a chemical compound with potential applications in scientific research. PAO is a heterocyclic compound that contains both a phenylazo and an oxazoline group. The compound has been synthesized by various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of PAO is not fully understood. It is believed that the compound interacts with amino acids and proteins through hydrogen bonding and electrostatic interactions. PAO has been shown to bind to the active site of enzymes and to inhibit their activity. The compound has also been shown to induce conformational changes in proteins.
Biochemical and Physiological Effects:
PAO has been shown to have biochemical and physiological effects. The compound has been shown to induce oxidative stress and to increase the production of reactive oxygen species. PAO has also been shown to inhibit the growth of cancer cells and to induce apoptosis. The compound has been shown to have anti-inflammatory properties and to reduce the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
PAO has several advantages for lab experiments. The compound is easy to synthesize and is relatively stable. PAO is also fluorescent, which makes it useful for detection and imaging. However, there are also limitations to the use of PAO in lab experiments. The compound is toxic at high concentrations and can interfere with the activity of enzymes. PAO is also sensitive to pH and temperature, which can affect its fluorescence properties.
Zukünftige Richtungen
There are several future directions for the study of PAO. One direction is to investigate the potential of PAO as a therapeutic agent for the treatment of cancer and inflammation. Another direction is to study the interaction of PAO with other biomolecules such as nucleic acids and carbohydrates. The development of new synthesis methods for PAO and the optimization of its properties for lab experiments are also areas of future research.
Synthesemethoden
PAO can be synthesized by various methods, including the reaction of 4-phenylazoaniline with glyoxal in the presence of sodium acetate, and the reaction of 4-phenylazoaniline with ethyl oxalate in the presence of hydrochloric acid. The yield of PAO can be increased by using a solvent such as ethanol and by optimizing the reaction conditions such as temperature and reaction time.
Wissenschaftliche Forschungsanwendungen
PAO has potential applications in scientific research, particularly in the field of biochemistry. PAO has been used as a fluorescent probe to detect the presence of amino acids, peptides, and proteins. The compound has also been used to study the conformational changes of proteins and to investigate the binding properties of enzymes. PAO has also been used as a pH indicator and as a chelating agent.
Eigenschaften
CAS-Nummer |
102583-78-8 |
|---|---|
Produktname |
2-(p-Phenylazoanilino)-2-oxazoline |
Molekularformel |
C15H14N4O |
Molekulargewicht |
266.3 g/mol |
IUPAC-Name |
N-(4-phenyldiazenylphenyl)-4,5-dihydro-1,3-oxazol-2-amine |
InChI |
InChI=1S/C15H14N4O/c1-2-4-13(5-3-1)18-19-14-8-6-12(7-9-14)17-15-16-10-11-20-15/h1-9H,10-11H2,(H,16,17) |
InChI-Schlüssel |
SZVLYRDSVSNTOV-UHFFFAOYSA-N |
SMILES |
C1COC(=N1)NC2=CC=C(C=C2)N=NC3=CC=CC=C3 |
Kanonische SMILES |
C1COC(=N1)NC2=CC=C(C=C2)N=NC3=CC=CC=C3 |
Synonyme |
2-(p-Phenylazoanilino)-2-oxazoline |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



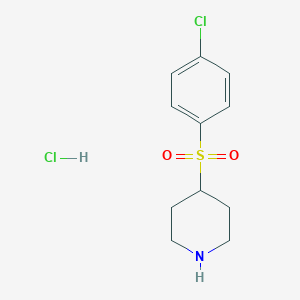


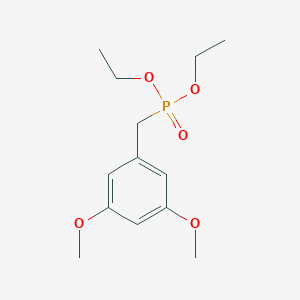
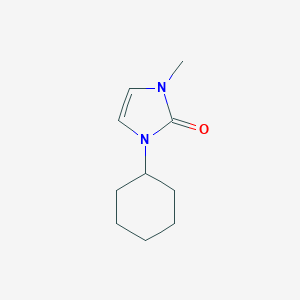



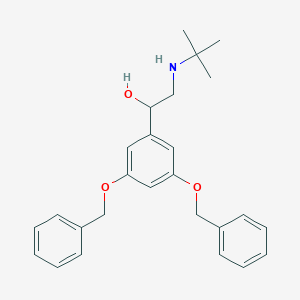
![[3,5-Bis(phenylmethoxy)phenyl]oxirane](/img/structure/B26490.png)
